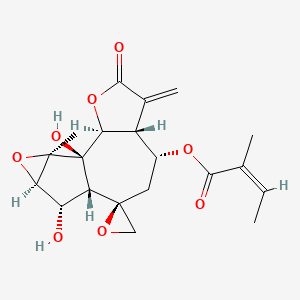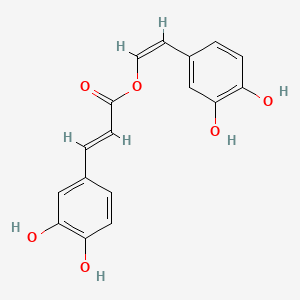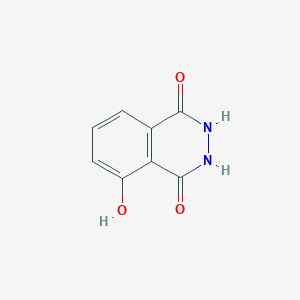
Radium-223
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radium Ra-223 dichloride, commonly referred to as Radium-223, is a radioactive isotope of radium. It is an alpha-emitting radiopharmaceutical used primarily in the treatment of metastatic castration-resistant prostate cancer with symptomatic bone metastases. This compound selectively targets bone metastases due to its chemical similarity to calcium, allowing it to form complexes with hydroxyapatite in areas of high bone turnover .
Preparation Methods
Synthetic Routes and Reaction Conditions: Radium-223 is typically produced through the neutron irradiation of radium-226. The process involves the following steps:
Neutron Irradiation: Radium-226 is exposed to neutrons, resulting in the formation of radium-227.
Decay Sequence: Radium-227 undergoes beta decay to form actinium-227, which further decays to thorium-227 and eventually to this compound
Industrial Production Methods: The large-scale production of this compound involves the use of a radium-227 generator. This generator continuously produces this compound through the decay of actinium-227. The this compound is then “milked” from the generator and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Radium-223 primarily undergoes alpha decay, emitting high-energy alpha particles. This decay process results in the formation of radon-219, which further decays through a series of short-lived isotopes .
Common Reagents and Conditions: this compound does not typically undergo chemical reactions in the traditional sense due to its radioactive nature. it forms complexes with hydroxyapatite in bone tissue, mimicking the behavior of calcium .
Major Products Formed: The primary product of this compound decay is radon-219, followed by a series of decay products including polonium-215, lead-211, and bismuth-211 .
Scientific Research Applications
Radium-223 has several significant applications in scientific research and medicine:
Medicine: this compound is used in the treatment of metastatic castration-resistant prostate cancer with bone metastases. .
Radiopharmacokinetics: Research on the biokinetics of this compound helps in understanding its distribution, clearance, and radiation dose assessment in patients.
Mechanism of Action
Radium-223 exerts its effects through the emission of high-energy alpha particles. These particles induce double-strand breaks in the DNA of nearby cells, leading to cell death. This compound selectively targets bone metastases by binding to hydroxyapatite in areas of high bone turnover. This mechanism disrupts the positive feedback loop between tumor cells and the bone microenvironment, inhibiting tumor growth and abnormal bone formation .
Comparison with Similar Compounds
Strontium-89: Another radiopharmaceutical used for bone pain palliation in metastatic cancer. It emits beta particles rather than alpha particles.
Samarium-153: Used for pain relief in bone metastases, emitting both beta particles and gamma rays.
Uniqueness of Radium-223: this compound is unique due to its emission of alpha particles, which have a high linear energy transfer and a short range in tissues. This allows for targeted cell killing with minimal damage to surrounding healthy tissue. Additionally, this compound’s ability to form complexes with hydroxyapatite makes it highly effective in targeting bone metastases .
Properties
CAS No. |
15623-45-7 |
|---|---|
Molecular Formula |
Ra |
Molecular Weight |
223.01850 g/mol |
IUPAC Name |
radium-223 |
InChI |
InChI=1S/Ra/i1-3 |
InChI Key |
HCWPIIXVSYCSAN-OIOBTWANSA-N |
SMILES |
[Ra] |
Isomeric SMILES |
[223Ra] |
Canonical SMILES |
[Ra] |
| 15623-45-7 | |
Synonyms |
223Ra radioisotope Ra-223 radioisotope Radium-223 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)











![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)
![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)
